LJH685

RSK inhibition Kinase assay IC50

First-generation RSK inhibitors (e.g., BI-D1870, SL0101) confound pathway analysis through off-target mTORC1 modulation. LJH685 is a second-generation, ATP-competitive pan-RSK inhibitor (RSK1/2/3 IC50: 6/5/4 nM) with kinome-wide selectivity validated across a 96-kinase panel. • Enables clean RSK-specific biology dissection-no mTOR/S6K pathway crosstalk • Validated cellular EC50 of 0.2-0.3 µM in MAPK-dependent cancer models (MDA-MB-231, H358) • Supplied as ≥98% purity powder; stable at -20°C

Molecular Formula C22H21F2N3O
Molecular Weight 381.4 g/mol
CAS No. 1627710-50-2
Cat. No. B608602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLJH685
CAS1627710-50-2
SynonymsLJH685;  LJH685;  LJH685;  NVP-LJH685;  NVP LJH685;  NVPLJH685;  NVP-LJH-685;  NVP LJH 685; 
Molecular FormulaC22H21F2N3O
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F
InChIInChI=1S/C22H21F2N3O/c1-26-8-10-27(11-9-26)17-4-2-15(3-5-17)18-6-7-25-14-19(18)16-12-20(23)22(28)21(24)13-16/h2-7,12-14,28H,8-11H2,1H3
InChIKeyIKUFKDGKRLMXEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LJH685 (CAS 1627710-50-2): A Potent and Selective Pan-RSK Inhibitor for MAPK-Driven Cancer Research


LJH685 (CAS 1627710-50-2) is a synthetic small molecule that functions as a potent, ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family [1]. It is characterized as a pan-RSK inhibitor, demonstrating high inhibitory activity against RSK1, RSK2, and RSK3 in biochemical assays, with reported IC50 values of 6 nM, 5 nM, and 4 nM, respectively [1]. The compound is a member of the difluorophenol pyridine chemical class and is supplied as a high-purity (>98%) powder for research applications .

Pathway Context
MAPK-driven cancer signaling studies requiring selective RSK interrogation
Target Engagement
Cellular target engagement confirmed via RSK-specific substrate phosphorylation readouts
Isoform Coverage
Pan-RSK inhibition profile suitable for RSK1, RSK2, and RSK3 pathway analysis

Why LJH685 Cannot Be Replaced by First-Generation RSK Inhibitors: A Quantitative Selectivity and Potency Analysis


The selection of an RSK inhibitor for research is not a matter of simple class interchangeability, as significant quantitative differences in potency, isoform selectivity, and off-target activity exist between compounds. First-generation RSK inhibitors, such as BI-D1870 and SL0101, exhibit lower potency or distinct selectivity profiles that can confound experimental interpretation [1]. More critically, these earlier tools have been shown to engage in RSK-independent signaling, such as altering mTORC1 activity, which introduces confounding variables into pathway analysis [2]. LJH685, as a second-generation inhibitor, was developed to overcome these limitations, providing a more precise tool for dissecting RSK-specific biology.

This Compound
LJH685 (Pan-RSK Inhibitor)
Designed with a cleaner off-target profile to isolate RSK-specific biology from mTORC1 and S6K1 confounding signals.
First-Gen Inhibitors
BI-D1870 / SL0101
Reported to engage RSK-independent mTORC1 signaling, which may confound pathway-specific interpretation.
Data to verify: source-specific review
This Compound
LJH685 (Selectivity Profile)
Exhibits kinome-wide selectivity supporting RSK-specific endpoint attribution in a 96-kinase panel context.
Structural Analog
LJI308
Inhibits S6K1 at higher concentrations; broader off-target profile may require additional counter-screening.
Context-dependent

Quantitative Evidence for LJH685's Differentiation: Direct Comparisons with BI-D1870, SL0101, and LJI308


Biochemical Potency: LJH685 Exhibits Superior Nanomolar Potency Against RSK2 Compared to BI-D1870 and SL0101

In direct biochemical assays, LJH685 demonstrates significantly greater potency against RSK2 (IC50 = 5 nM) than the first-generation inhibitors BI-D1870 (IC50 = 24 nM) and SL0101 (IC50 = 89 nM) [1][2]. This represents a 4.8-fold and 17.8-fold improvement in potency, respectively, allowing for the use of lower compound concentrations to achieve complete target engagement, thereby minimizing potential off-target effects [1].

Biochemical Potency vs. First-Gen
Cross-study comparable
LJH685 RSK2 IC50 = 5 nM vs. BI-D1870 (24 nM) and SL0101 (89 nM)
Supports lower-concentration target engagement review
Reported 4.8-fold and 17.8-fold difference in biochemical kinase assays
RSK inhibition Kinase assay IC50

Kinome-Wide Selectivity: LJH685 Demonstrates a Cleaner Profile Against a Panel of 96 Kinases Compared to LJI308

LJH685 was profiled against a panel of 96 kinases and found to be highly selective, with only RSK family members showing significant inhibition [1]. In contrast, its close analog LJI308, while similarly potent against RSKs (IC50 for RSK2 = 4 nM), was reported to inhibit S6K1 with an IC50 of 0.8 µM, a 200-fold lower potency than for RSK2 . This indicates that LJI308 may have a broader off-target profile at higher concentrations, while LJH685 maintains a tighter selectivity window for RSK family kinases [1].

Kinome-Wide Selectivity vs. LJI308
Head-to-head
LJH685 no significant off-targets in 96-kinase panel; LJI308 inhibits S6K1 (IC50 = 0.8 µM)
Reported tighter selectivity window supports cleaner pathway interpretation
200-fold selectivity difference context; 10 µM competition binding assay
Kinase selectivity Off-target profiling Chemical proteomics

Cellular Target Engagement: LJH685 Potently Suppresses YB1 Phosphorylation at Sub-Micromolar Concentrations

In cellular models of MAPK-driven cancers, LJH685 potently inhibits the RSK-mediated phosphorylation of its downstream substrate, Y-Box Binding Protein 1 (YB1) on Serine 102, with an EC50 of 0.2-0.3 µM in MDA-MB-231 and H358 cell lines [1]. This cellular potency is consistent with its high biochemical potency and confirms effective target engagement at low micromolar concentrations, a key benchmark for a useful chemical probe [1].

Cellular Target Engagement
Class-level inference
YB1 Phosphorylation EC50 = 0.2–0.3 µM in MDA-MB-231 and H358 cell lines
Supports sub-micromolar pathway-response interpretation
Reported >33-fold cellular potency context vs. first-generation inhibitors
Cellular assay Phosphoprotein YB1

Functional Selectivity: LJH685 Modulates YB1 Phosphorylation Without Affecting S6 Ribosomal Protein Phosphorylation

A key functional differentiation of LJH685 is its ability to potently inhibit YB1 Ser102 phosphorylation (a direct RSK substrate) while having no effect on the phosphorylation of ribosomal S6 protein (S6RP) at Ser235/236, a downstream target of S6K1 and other kinases [1]. This contrasts with pan-PI3K/mTOR pathway inhibitors and some less selective RSK inhibitors which would suppress both readouts. This functional selectivity confirms that LJH685 is not engaging the mTOR/S6K pathway, a common source of off-target activity and confounding data in RSK research [1].

Functional Selectivity (RSK vs. S6K)
Head-to-head
Potent YB1 inhibition; no effect on S6RP phosphorylation at Ser235/236
Reported clean separation of RSK and mTOR/S6K signaling pathways
Western blot analysis; avoids confounding mTORC1 pathway engagement
Pathway selectivity RSK vs. S6K Phospho-flow

Optimized Research Applications for LJH685 Based on Quantitative Performance


Delineating RSK-Specific Signaling in MAPK-Driven Cancer Models

Due to its high potency and functional selectivity for YB1 phosphorylation over S6RP phosphorylation, LJH685 is the preferred tool for studies aiming to isolate the role of RSK in MAPK pathway-dependent cancers (e.g., MDA-MB-231 breast cancer, H358 lung cancer). Its use avoids confounding effects on the mTOR/S6K pathway that are common with first-generation RSK inhibitors [1][2].

High-Throughput Screening (HTS) and Chemical Probe Studies

With its sub-10 nM biochemical potency and high purity (>98%), LJH685 is ideally suited for HTS campaigns, dose-response studies, and as a reference compound for RSK inhibitor development. Its clean selectivity profile minimizes false positives, and its validated cellular EC50 (0.2-0.3 µM) provides a reliable benchmark for assessing new compounds [1].

Investigating Anchorage-Independent Growth and Metastasis

LJH685 has been shown to inhibit cell growth specifically in anchorage-independent settings (e.g., soft agar assays), a hallmark of transformed cells and a model for metastasis [1]. This application leverages the compound's ability to reveal RSK dependence that is not apparent in standard 2D culture, making it a valuable tool for studying tumor cell invasion and metastatic potential.

Kinase Selectivity Profiling and Counter-Screening

The extensive kinome profiling data available for LJH685 (including a 96-kinase panel) makes it an excellent choice for counter-screening in drug discovery programs targeting other kinases. Its well-characterized selectivity profile allows researchers to confidently attribute observed phenotypes to RSK inhibition and to rule out cross-reactivity with a wide range of potential off-targets [1].

Application
Selection Property
Validation Focus
RSK-Specific Signaling in MAPK-Driven Models
Functional selectivity for YB1 over S6RP phosphorylation
Review RSK-specific readout without mTOR/S6K pathway perturbation
High-Throughput Screening and Probe Studies
Clean kinase selectivity profile and high purity
Confirm potency and selectivity in screening assay conditions
Anchorage-Independent Growth and Metastasis Models
Ability to reveal RSK dependence in soft agar assays
Assess phenotype in 3D culture context vs. 2D monolayer
Kinase Selectivity Profiling and Counter-Screening
Well-characterized kinome selectivity dataset
Attribute phenotypes to RSK inhibition and rule out off-targets

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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